(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid
Overview
Description
(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable and easy to handle, making them important to organic synthesis .
Result of Action
The result of the action of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, contributing to advancements in organic synthesis .
Action Environment
The action of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the reaction conditions, including temperature and the presence of other reagents, can also affect the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of a suitable precursor. One common method is the hydroboration of 2,3-difluoro-4-(hydroxymethyl)styrene using a borane reagent. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 2,3-Difluoro-4-(carboxymethyl)phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluoro-3-(hydroxymethyl)phenyl)boronic acid
- (2,6-Difluoro-4-(hydroxymethyl)phenyl)boronic acid
- 3,4-Difluoro-2-methoxyphenylboronic acid
Uniqueness
(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of fluorine atoms at the 2 and 3 positions enhances the compound’s reactivity in Suzuki-Miyaura coupling reactions compared to other boronic acids with different substitution patterns .
Properties
IUPAC Name |
[2,3-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISWKAIUDZCVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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